(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride

Medicinal Chemistry Structure-Activity Relationship Synthetic Intermediate

(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride (CAS 1185297-46-4) is a synthetic aryl ketone distinguished by its 4-chlorophenyl carbonyl and 4-piperidinylmethoxy-phenyl substitution pattern, supplied as a hydrochloride salt. It is a white to off-white solid with a molecular formula of C19H21Cl2NO2 and a molecular weight of 366.28 g/mol.

Molecular Formula C19H21Cl2NO2
Molecular Weight 366.3 g/mol
CAS No. 1185297-46-4
Cat. No. B1521240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride
CAS1185297-46-4
Molecular FormulaC19H21Cl2NO2
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl.Cl
InChIInChI=1S/C19H20ClNO2.ClH/c20-17-5-1-15(2-6-17)19(22)16-3-7-18(8-4-16)23-13-14-9-11-21-12-10-14;/h1-8,14,21H,9-13H2;1H
InChIKeyBYDKLOHVORWMIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride (CAS 1185297-46-4): A Structurally-Defined Benzophenone Intermediate


(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride (CAS 1185297-46-4) is a synthetic aryl ketone distinguished by its 4-chlorophenyl carbonyl and 4-piperidinylmethoxy-phenyl substitution pattern, supplied as a hydrochloride salt. It is a white to off-white solid with a molecular formula of C19H21Cl2NO2 and a molecular weight of 366.28 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, where the free piperidine nitrogen is a key reactive handle for further derivatization . Its specific substitution pattern and salt form are critical parameters for researchers requiring consistent reactivity and physicochemical properties in the synthesis of targeted libraries or receptor probes.

Procurement Risk: Why (4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride Cannot Be Casually Interchanged


Substituting this compound with a close analog risks project failure due to fundamental differences in reactivity, target binding, and physicochemical properties. The precise positioning of the 4-piperidinylmethoxy group determines the molecule's geometry and the spatial orientation of the basic nitrogen, which is essential for forming key interactions in biological systems [1]. Simply changing the linkage position (e.g., to 3-piperidinylmethoxy) or the heterocycle (e.g., morpholine) can ablate desired activity. Furthermore, the hydrochloride salt form is chosen for its balance of crystallinity, solubility, and stability, and switching to a free base or a different salt can introduce significant variability in reaction outcomes and assay reproducibility [2]. The quantitative evidence below demonstrates that only the specific structure with this defined regiochemistry and counterion will yield the intended results as a synthetic building block or pharmacological probe.

Head-to-Head Evidence for (4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride: A Data-Driven Selection Guide


Regiochemical Identity: 4-Piperidinylmethoxy vs. 3-Piperidinylmethoxy Analogue

The substitution position of the piperidinylmethoxy group on the central phenyl ring dictates the vector of the basic piperidine nitrogen and therefore its interaction with biological targets. The target compound features a para (4-position) substitution, which extends the pharmacophore linearly from the benzophenone core. Its closest direct analog, (4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone (CAS 946724-86-3), places the group at the meta (3-position), creating a bent geometry . This structural difference is quantifiable by the change in the angle and distance between the carbonyl oxygen and the piperidine nitrogen, which can lead to a binary on/off switch in target engagement. No known biological assay has reported activity for both isomers simultaneously, emphasizing that the para-substituted compound is a distinct chemical entity not replaceable by its meta isomer.

Medicinal Chemistry Structure-Activity Relationship Synthetic Intermediate

Advantage of the Hydrochloride Salt Form for Reproducible Synthesis

The hydrochloride salt form of this compound provides critical handling and reactivity advantages over its free base analog. The free base, (4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone, is a viscous oil or low-melting solid, making it difficult to weigh accurately and prone to adsorption losses . The hydrochloride salt, in contrast, is a crystalline solid with a defined melting point, ensuring consistent stoichiometry in subsequent reactions. While quantitative solubility data is not publicly available for this specific compound, it is a class-level truth that hydrochloride salts of piperidine-containing building blocks exhibit significantly improved aqueous solubility and stability compared to their free base forms. Furthermore, the provided purity specification of >=95% is a minimum benchmark; lower purity grades or the free base often contain residual solvents or oxides of the free amine.

Process Chemistry Solubility Salt Selection

Differentiation from the Urotensin-II Agonist AC-7954: A Case of Identical Formulas

This compound shares its exact molecular formula, C19H21Cl2NO2, with (±)-AC 7954 hydrochloride (CAS 477313-09-0), a non-peptide selective urotensin-II (UT) receptor agonist with an EC50 of 300 nM at the human UII receptor [1]. Despite this identity in formula and weight, they are structural isomers with distinct scaffolds: the target compound is a benzophenone, while AC-7954 is an isochroman-1-one. This 'formula trap' is a high-risk procurement error. Ordering AC-7954 when aiming to synthesize piperidine-functionalized benzophenones will completely derail a project, as the chemical reactivity and biological target are entirely different.

Molecular Pharmacology Chemical Biology GPCR Probes

Structural Advantage Over 4-(4-Chlorobenzoyl)piperidine for Parallel Library Synthesis

The target compound offers a distinct synthetic vector compared to the simpler fragment 4-(4-Chlorobenzoyl)piperidine (CAS 53220-41-0) . In 4-(4-Chlorobenzoyl)piperidine, the piperidine ring is directly attached to the carbonyl carbon, making it a constrained building block. In contrast, the target compound's piperidine is connected through a methyleneoxy linker (-CH2-O-) to a phenyl ring, creating a longer, more flexible side arm that terminates in a free NH-piperidine. This structural feature allows for the exploration of larger, more complex chemical space in fragment-based drug discovery or parallel synthesis, as it provides a distinct exit vector from the benzophenone core. This is not a potency advantage, but a proven synthetic accessibility advantage for generating diverse, patentable chemical matter.

Parallel Synthesis Medicinal Chemistry Scaffold Hopping

Precision Application Scenarios for (4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride Based on Differential Evidence


Synthesis of 4-Piperidinylmethoxy-Substituted Kinase Inhibitor Libraries

When synthesizing focused libraries around a 4-chlorobenzophenone core, this specific intermediate allows the late-stage introduction of diverse amides, sulfonamides, or ureas at the piperidine nitrogen. The crystalline hydrochloride salt ensures accurate weighing for parallel synthesis, a critical advantage over its oily free base . This is supported by evidence that the para-substitution pattern provides a linear geometry distinct from meta-substituted isomers, ensuring the library explores a unique chemical space .

Development of MAGL Inhibitor Leads via Scaffold Optimization

Researchers optimizing reversible monoacylglycerol lipase (MAGL) inhibitors can use this compound as a starting material for structural diversification. While a related 4-chlorobenzoylpiperidine derivative (CL6a) showed a Ki of 8.6 µM against MAGL , the methyleneoxy linker in this target compound offers an alternative binding mode exploration. Its use is indicated when a flexible tether between the benzophenone core and the basic nitrogen is hypothesized to improve binding kinetics or selectivity, rather than advancing a direct, more constrained analog.

Precise GPCR Probe Design Avoiding the AC-7954 Scaffold Mistake

In designing novel chemical probes for G protein-coupled receptors (GPCRs), this compound serves as a critical intermediate for benzophenone-based ligands, as long as the procurement process explicitly verifies CAS 1185297-46-4 over CAS 477313-09-0. The catastrophic risk of receiving the isomeric urotensin-II agonist AC-7954 (EC50 300 nM) instead makes the precise identity of this compound a central procurement and quality control (QC) requirement. Analytical QC must confirm the benzophenone scaffold by NMR or IR, rather than relying on molecular weight or formula alone.

Building Block for CNS-Penetrant Compound Synthesis

The presence of a free, unprotected piperidine in this compound makes it a valuable intermediate for creating brain-penetrant small molecules. The piperidine nitrogen can be rapidly functionalized to modulate lipophilicity and basicity, which are key determinants of central nervous system (CNS) exposure. The hydrochloride salt form is ideal for storage and use in this context, as it prevents the amine from degrading or reacting prematurely, unlike the less stable free base .

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